JTE 907 - 170148-29-5

JTE 907

Catalog Number: EVT-256233
CAS Number: 170148-29-5
Molecular Formula: C19H22N4O5
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide is a member of quinolines and an aromatic amide.
Overview

JTE 907 is a selective ligand for the cannabinoid type 2 receptor, known for its role in modulating various physiological processes, particularly in the context of inflammation and insulin secretion. This compound has garnered attention for its potential therapeutic applications in metabolic disorders and inflammatory diseases. JTE 907 acts primarily as an inverse agonist at the cannabinoid type 2 receptor, influencing pathways associated with insulin secretion and cellular apoptosis.

Source and Classification

JTE 907 was synthesized as part of a series of compounds aimed at exploring the pharmacological properties of cannabinoid receptors. Its classification falls under cannabinoid receptor ligands, specifically targeting the cannabinoid type 2 receptor. The compound is noted for its selectivity, exhibiting minimal activity towards the cannabinoid type 1 receptor, which distinguishes it from other cannabinoids that may affect both receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of JTE 907 involves several key steps:

  1. Starting Materials: The synthesis typically begins with the preparation of a precursor compound, such as 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline.
  2. Reactions: A series of chemical reactions including alkylation and cyclization are employed to construct the final structure. Specific methodologies may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Condensation reactions to form the desired heterocyclic structures.
  3. Purification: The crude product is purified using techniques such as flash chromatography to achieve high purity levels (typically >95% as verified by HPLC).

The analytical methods used to confirm the structure include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H^{1}H and 13C^{13}C NMR are utilized to elucidate the molecular structure.
  • High-Resolution Mass Spectrometry (HRMS): Employed to determine the molecular weight and confirm the composition of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of JTE 907 is characterized by a complex arrangement involving multiple rings and functional groups that confer its biological activity. Key features include:

  • A quinoline core structure that is pivotal for receptor binding.
  • Specific substituents that enhance selectivity for the cannabinoid type 2 receptor.

Data from spectroscopic analyses reveal distinct chemical shifts corresponding to different protons in the molecule, confirming its structural integrity. For instance, characteristic peaks in 1H^{1}H NMR spectra indicate various hydrogen environments within the molecule, supporting its proposed structure .

Chemical Reactions Analysis

Reactions and Technical Details

JTE 907 participates in various biochemical interactions primarily through its binding to the cannabinoid type 2 receptor. Notably:

  • It acts as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive form, thereby inhibiting constitutive activity.
  • This action leads to downstream effects such as modulation of intracellular signaling pathways involved in inflammation and insulin secretion.

In vitro studies have shown that JTE 907 can significantly influence cellular responses by altering calcium ion influx and cyclic adenosine monophosphate levels in pancreatic islets, which are critical for insulin release .

Mechanism of Action

Process and Data

The mechanism by which JTE 907 exerts its effects involves several steps:

  1. Receptor Binding: JTE 907 binds to the cannabinoid type 2 receptor on cell membranes.
  2. Signal Modulation: Upon binding, it inhibits G protein-coupled signaling pathways that would otherwise lead to cellular activation or inflammation.
  3. Physiological Effects: This results in decreased apoptosis in pancreatic beta cells and enhanced insulin secretion under glucose-stimulated conditions.

Experimental data indicate that JTE 907 promotes insulin secretion from human islets while also protecting against cytokine-induced apoptosis, demonstrating its dual role in metabolic regulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JTE 907 exhibits specific physical properties that are crucial for its function:

  • Molecular Weight: Approximately 325 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound remains stable under physiological conditions, making it suitable for in vivo applications.

Chemical properties include its ability to selectively interact with cannabinoid receptors without significant off-target effects, which is advantageous for therapeutic use .

Applications

Scientific Uses

JTE 907 has potential applications in several areas:

  • Metabolic Disorders: Its role in stimulating insulin secretion positions it as a candidate for treating diabetes mellitus.
  • Inflammatory Diseases: As an anti-inflammatory agent through its action on cannabinoid type 2 receptors, JTE 907 may be useful in conditions such as arthritis or other inflammatory disorders.
  • Research Tool: It serves as a valuable tool for studying cannabinoid receptor biology and developing further therapeutic agents targeting these pathways.
Receptor Pharmacology and Selectivity of JTE 907

Cannabinoid Receptor Subtype Specificity: CB2 Inverse Agonism

JTE 907 (N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide) is a selective inverse agonist of the cannabinoid CB2 receptor. It exhibits negligible affinity for the CB1 receptor, which underpins its lack of psychotropic effects. This selectivity arises from its distinct chemical structure, particularly the 2-oxoquinoline core and pentyloxy side chain, which preferentially engages the CB2 receptor’s orthosteric pocket. Unlike classical cannabinoids (e.g., Δ9-THC), JTE 907 stabilizes an inactive conformation of CB2, suppressing basal G-protein activity [1] [7] [8].

Comparative Binding Affinity Across Species

JTE 907’s affinity for CB2 receptors varies significantly across species, as determined by competitive displacement assays using radiolabeled ligands like [³H]CP-55,940:

Table 1: JTE 907 Binding Affinity (Ki) for CB2 Receptors

SpeciesKi (nM)Tissue/Cell Model
Rat0.38Splenocytes
Mouse1.55Recombinant CB2-CHO cells
Human35.9Recombinant CB2-CHO cells

This gradient (rat > mouse > human) reflects species-dependent divergence in CB2 receptor sequence homology. Rat and human CB2 share ~80% amino acid identity, with critical differences in transmembrane domains influencing ligand docking [1] [2] [4].

Structural Determinants of CB2 Selectivity Over CB1

The selectivity of JTE 907 for CB2 over CB1 (>1,000-fold) is attributed to:

  • Quinoline Scaffold: Its planar 2-oxoquinoline core exploits a hydrophobic subpocket in CB2’s ligand-binding site, which is less conserved in CB1 [7] [10].
  • Benzodioxolylmethyl Group: This moiety forms hydrogen bonds with Ser³⁸⁵ (human CB2 numbering), a residue not conserved in CB1 [3] [8].
  • Pentyloxy Side Chain: Optimizes hydrophobic interactions with Val¹¹³ in CB2, whereas CB1 possesses a bulkier residue (Leu) at this position, sterically hindering binding [7] [10].

Functional Characterization of Inverse Agonist Activity

cAMP Modulation in CB2-Expressing Cell Lines

As an inverse agonist, JTE 907 increases intracellular cAMP levels by suppressing constitutive CB2 receptor activity. In CHO cells expressing human CB2:

  • JTE 907 (10–100 nM) elevated forskolin-stimulated cAMP production by 40–60%.
  • This contrasted with the CB2 agonist WIN 55,212-2, which reduced cAMP by 70% at similar concentrations [1] [4] [8].

The effect was concentration-dependent and blocked by the neutral CB2 antagonist SR144528, confirming CB2-specific inverse agonism. Similar results were replicated in mouse splenocytes and human immune cell lines, though with potency mirroring species-specific affinity differences [2] [4].

Contrast With CB2 Agonist Pharmacodynamics

JTE 907’s inverse activity fundamentally diverges from CB2 agonists in both in vitro signaling and immune modulation:

Table 2: Functional Comparison of JTE 907 vs. CB2 Agonists

ParameterJTE 907 (Inverse Agonist)CB2 Agonists (e.g., CP55,940)
cAMP Production↑↑ (Enhances forskolin-stimulated cAMP)↓↓ (Inhibits cAMP)
[³⁵S]GTPγS Binding↓ (Suppresses basal G-protein activity)↑ (Stimulates G-protein activity)
Cytokine ResponseInhibits chemotaxis and pro-inflammatory cytokine releaseVariable (often anti-inflammatory)

In [³⁵S]GTPγS binding assays using human spleen membranes, JTE 907 (100 nM) reduced basal GTPγS binding by 30%, indicative of constitutive CB2 activation. Conversely, the agonist CP55,940 increased binding by 90%. This inverse efficacy was consistent across rat, mouse, and human tissues natively expressing CB2 receptors [7] [8].

Properties

CAS Number

170148-29-5

Product Name

JTE 907

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide

Molecular Formula

C19H22N4O5

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

GRAJFFFXJYFVOC-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC

Synonyms

JTV506; JTV-506; (-)-(3S,4R)-2,2-Bis(methoxymethyl)-4[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl) amino]-3-hydroxychroman-6-carbonitrile

Canonical SMILES

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.